Pramiracetam sulfate
Overview
Description
Pramiracetam sulfate is a nootropic compound belonging to the racetam family of cognitive enhancers. It was initially synthesized by scientists at Parke-Davis in the late 1970s. This compound is known for its potential to enhance cognitive functions, particularly memory and learning. It is marketed under various trade names such as Pramistar and is used in some European countries for treating cognitive impairments .
Mechanism of Action
Target of Action
Pramiracetam sulfate is a nootropic agent belonging to the racetam family of drugs It has been studied for use in alzheimer’s disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .
Mode of Action
This compound operates through a unique mechanism of action that sets it apart from other racetams . Unlike many nootropics that act by directly modulating neurotransmitter levels, this compound primarily influences neuronal membranes and the efficiency of synaptic transmission . It stimulates the high-affinity choline uptake, a precursor to acetylcholine .
Biochemical Pathways
Its unique mode of action suggests that it may influence the cholinergic system, given its effect on high-affinity choline uptake .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential to enhance cognitive function. It has been studied for its ability to improve memory and attention deficits in aging people with neurodegenerative and vascular dementias . In addition, it has been investigated as a treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .
Biochemical Analysis
Biochemical Properties
Pramiracetam sulfate plays a significant role in biochemical reactions within the brain. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with the neurotransmitter acetylcholine. This compound enhances the uptake of choline into neurons, which in turn increases the synthesis and release of acetylcholine . This interaction is crucial for improving cognitive functions such as memory and learning. Additionally, this compound has been shown to influence the activity of certain receptors in the brain, including the NMDA receptors, which are involved in synaptic plasticity and memory formation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In neuronal cells, this compound enhances the release of neurotransmitters, particularly acetylcholine, which is essential for cognitive functions . This compound also influences cell signaling pathways, leading to improved synaptic plasticity and memory formation. This compound has been observed to increase the density of acetylcholine receptors in the hippocampus, a brain region critical for memory processing . Furthermore, this compound affects gene expression by upregulating the expression of genes involved in synaptic plasticity and neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. This compound binds to high-affinity choline uptake sites, enhancing the uptake of choline into neurons . This increased choline availability leads to elevated acetylcholine synthesis and release, which is crucial for cognitive enhancement. This compound also modulates the activity of NMDA receptors, promoting synaptic plasticity and memory formation . Additionally, this compound has been shown to influence the expression of genes involved in neuroprotection and synaptic plasticity, further contributing to its cognitive-enhancing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is known for its stability and long-lasting effects. Studies have shown that this compound can improve cognitive functions within hours of administration, with effects lasting for several hours . Long-term studies have demonstrated that continuous administration of this compound leads to sustained cognitive improvements and neuroprotection . The compound’s stability and resistance to degradation make it a reliable option for long-term cognitive enhancement .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can significantly improve cognitive functions without causing adverse effects . High doses of this compound may lead to toxic effects, including neurotoxicity and behavioral changes . It is essential to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within the brain. The primary metabolic pathway of this compound involves its conversion to active metabolites that exert cognitive-enhancing effects . These metabolites interact with enzymes and cofactors involved in neurotransmitter synthesis and release, further enhancing cognitive functions . This compound also influences metabolic flux by increasing the availability of choline, which is a precursor for acetylcholine synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is readily absorbed into the bloodstream and crosses the blood-brain barrier to reach the brain . Within the brain, this compound interacts with transporters and binding proteins that facilitate its distribution to different brain regions . The compound’s ability to cross the blood-brain barrier and its efficient distribution within the brain contribute to its cognitive-enhancing effects .
Subcellular Localization
This compound exhibits specific subcellular localization within neurons. The compound is primarily localized in the synaptic vesicles, where it enhances the release of neurotransmitters . This compound also accumulates in the hippocampus, a brain region critical for memory processing . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within neurons . This localization is essential for this compound’s activity and function in enhancing cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pramiracetam sulfate involves several steps. One common method includes the condensation reaction of pyrrolidone ethyl acetate with N,N-diisopropylethanolamine. This reaction is followed by chlorination and ammonolysis to obtain the intermediate N,N-diisopropylethylamine . The final product is obtained through a series of purification steps, including dissolving, filtering, re-dissolving, extracting, refluxing, freezing, and suction-filtering .
Industrial Production Methods
For large-scale production, the process involves similar steps but is optimized for higher yield and purity. The method includes condensation, chlorination, and ammonolysis reactions, followed by purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Pramiracetam sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pramiracetam compounds .
Scientific Research Applications
Chemistry: It is used as a model compound for studying the effects of structural modifications on cognitive enhancers.
Industry: This compound is used in the development of nootropic supplements and cognitive enhancers.
Comparison with Similar Compounds
Pramiracetam sulfate is often compared with other racetams, such as:
Piracetam: The original racetam, known for its cognitive-enhancing properties but less potent than this compound.
Aniracetam: Known for its anxiolytic effects in addition to cognitive enhancement.
Oxiracetam: Similar to this compound but with a different mechanism of action.
Phenylpiracetam: A more potent derivative with stimulant properties.
This compound is unique due to its high potency and specific mechanism of action, which sets it apart from other racetams .
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.H2O4S/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;1-5(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,18);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSROKXFXFNERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68497-62-1 (Parent) | |
Record name | Pramiracetam sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50223166 | |
Record name | Pramiracetam sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72869-16-0 | |
Record name | Pramiracetam sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pramiracetam sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-pyrrolidineacetamide,N-(2-bis(1- methylethyl)amino)ethyl)-2-oxo,sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAMIRACETAM SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP7O7MNS9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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